molecular formula C12H7FN4O4 B1394539 (Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one CAS No. 1322616-34-1

(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one

Cat. No. B1394539
CAS RN: 1322616-34-1
M. Wt: 290.21 g/mol
InChI Key: IHYDPJKFRHSULT-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one” is a complex organic molecule. It contains several functional groups including a fluoro group, a nitro group, an isobenzofuranone group, and a 1,2,4-triazole group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluoro, nitro, isobenzofuranone, and 1,2,4-triazole groups would likely have a significant impact on the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the nitro group might be reduced to an amino group, or the fluoro group might be replaced by another group in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the polar nitro group might increase its solubility in water .

Scientific Research Applications

Synthesis and Stereochemistry

A variety of alkylidene derivatives, including compounds similar to (Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one, have been synthesized for exploring their stereochemical properties. These compounds are formed through reactions involving active methylene compounds and pyridine, yielding a mix of E- and Z-isomers. Such studies contribute to understanding the stereochemical aspects of these compounds and their potential applications in various fields of chemistry (Jeon & Kim, 1999).

Microwave-Assisted Synthesis and Structural Analysis

Research on the efficient synthesis of related compounds, such as 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, has been conducted using microwave-assisted methods. These studies include the regioselective synthesis of these compounds and their structural analysis through X-ray and theoretical studies. Such research aids in understanding the synthesis processes and potential applications of these compounds in various scientific fields (Moreno-Fuquen et al., 2019).

Anticancer Potential

A series of compounds including (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones, which are structurally related to this compound, have been synthesized and evaluated for their in vitro cytotoxicity against human tumor cell lines. This research contributes to the exploration of these compounds as potential anticancer agents (Penthala, Yerramreddy, & Crooks, 2011).

Luminescent Sensor and Adsorption Selectivity

Studies on metal-organic frameworks (MOFs) using compounds like 2-fluoro-4-(1H-tetrazol-5-yl) benzolate, structurally related to the target compound, have shown their effectiveness as luminescent sensors and in CO2 separation. Such research highlights the potential of these compounds in environmental applications and sensor technology (Wang et al., 2015).

18F-Labelled PET Tracers

Compounds like 6-[(S)-(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-(2-[18F]fluoroethyl)-1H-benzotriazole, which are structurally similar to the target compound, have been developed as PET tracers. This research is crucial in the field of medical imaging, particularly in brain imaging studies (Erlandsson et al., 2008).

Tyrosinase Inhibitory Activity

Research on Schiff’s base derivatives including triazole compounds, similar to the target compound, have demonstrated inhibitory effects on tyrosinase activities. These studies are significant in the development of antityrosinase agents, potentially useful in medical and cosmetic industries (Yu et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, if this compound is a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is highly reactive, it might be hazardous to handle. Additionally, if it is a drug, it might have side effects or toxicities that need to be considered .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or industry, studying its properties in more detail, or developing new methods for its synthesis .

properties

IUPAC Name

(3Z)-6-fluoro-3-[(2-methyl-1,2,4-triazol-3-yl)methylidene]-4-nitro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN4O4/c1-16-10(14-5-15-16)4-9-11-7(12(18)21-9)2-6(13)3-8(11)17(19)20/h2-5H,1H3/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYDPJKFRHSULT-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C=C2C3=C(C=C(C=C3[N+](=O)[O-])F)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC=N1)/C=C\2/C3=C(C=C(C=C3[N+](=O)[O-])F)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1322616-34-1
Record name 1(3H)-Isobenzofuranone, 6-fluoro-3-[(1-methyl-1H-1,2,4-triazol-5-yl)methylene]-4-nitro-, (3Z)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one
Reactant of Route 3
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one
Reactant of Route 4
Reactant of Route 4
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one
Reactant of Route 5
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one
Reactant of Route 6
Reactant of Route 6
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.